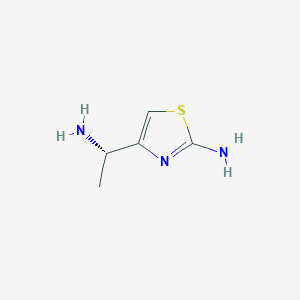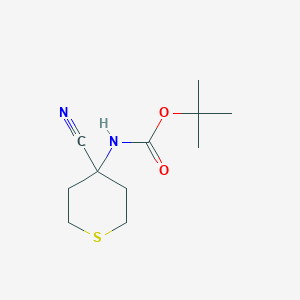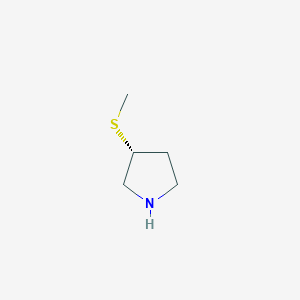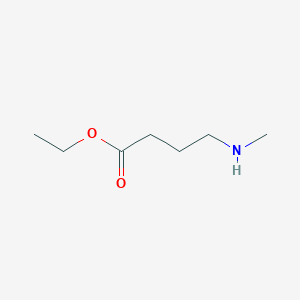
Ethyl 4-(methylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(methylamino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Ethyl 4-(methylamino)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol . Another method includes the reaction of carboxylic acids with alcohols in the presence of a catalyst such as concentrated sulfuric acid . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
Ethyl 4-(methylamino)butanoate undergoes several types of chemical reactions:
Scientific Research Applications
Ethyl 4-(methylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(methylamino)butanoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester carbonyl is protonated, increasing its electrophilicity and allowing nucleophilic attack by water . This leads to the formation of a tetrahedral intermediate, which eventually breaks down to form the carboxylic acid and alcohol .
Comparison with Similar Compounds
Ethyl 4-(methylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share similar chemical properties, this compound is unique due to its specific structure and potential applications in various fields. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl butanoate: Used in the food industry for its flavoring properties.
Properties
CAS No. |
41880-28-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl 4-(methylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6-8-2/h8H,3-6H2,1-2H3 |
InChI Key |
XAABBBQBNHRYFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
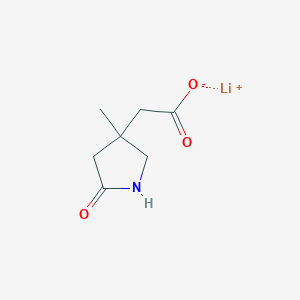
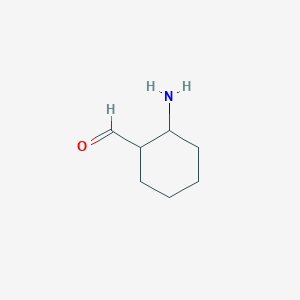
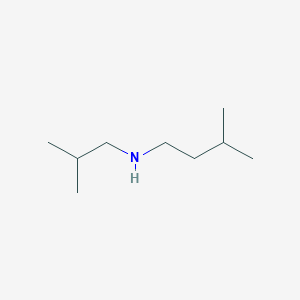
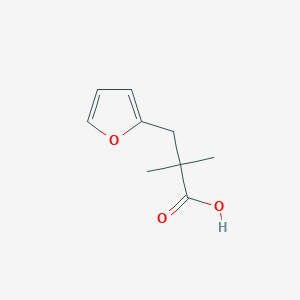


![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)

